molecular formula C15H20N2O3 B2749387 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide CAS No. 954651-82-2

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide

Cat. No.: B2749387
CAS No.: 954651-82-2
M. Wt: 276.336
InChI Key: RMYUBVCIEYLRFZ-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide is a chemical compound featuring a 5-oxopyrrolidin-3-ylmethyl scaffold substituted with a 4-methoxyphenyl group and a propanamide chain. With a molecular formula of C 16 H 22 N 2 O 3 and an estimated molecular weight of 290.36 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery for its potential as a key synthetic intermediate or a core structural motif in bioactive molecules. Compounds containing the 1-(4-methoxyphenyl)-5-oxopyrrolidine structure have been identified as valuable precursors and intermediates in the synthesis of complex molecules targeted for various therapeutic areas . The structural framework of this compound suggests potential for diverse research applications. The pyrrolidinone core is a common feature in compounds studied for their interaction with biological targets, such as enzyme inhibition . Furthermore, the 4-methoxyphenyl moiety is a frequently encountered pharmacophore in medicinal chemistry. Research on simplified derivatives based on anthelmintic drug structures highlights the value of such components in developing new pharmacological agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound in the exploration of novel synthetic pathways, as a building block for library development, or in preliminary investigations of mechanism of action.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-14(18)16-9-11-8-15(19)17(10-11)12-4-6-13(20-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYUBVCIEYLRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Propionamide Moiety: The final step involves the formation of the propionamide group through an amidation reaction using propionyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidinone and propionamide moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 954655-56-2

The structural formula indicates a complex arrangement that may contribute to its biological activities. The presence of the methoxyphenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Anticoagulant Activity

Research has highlighted the potential of compounds similar to N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide in anticoagulation therapy. For instance, derivatives of this compound have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. A related compound demonstrated high potency and selectivity for factor Xa, indicating that modifications in the structure can lead to significant therapeutic effects in managing thrombotic disorders .

Anticonvulsant Effects

Studies have indicated that certain derivatives of the pyrrolidine scaffold exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. The incorporation of the methoxyphenyl group may enhance these effects by improving lipophilicity and blood-brain barrier penetration .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory activities. In vitro studies suggest that it may inhibit key signaling pathways involved in inflammation, such as MAPK/NF-κB pathways. This could make it a candidate for treating various inflammatory conditions, including neurodegenerative diseases like Alzheimer's .

Case Study 1: Factor Xa Inhibition

A study focused on the synthesis and evaluation of a series of compounds based on the pyrrolidine structure demonstrated that modifications could yield potent inhibitors of factor Xa. The findings suggest that this compound could serve as a lead compound for developing new anticoagulants with improved pharmacokinetic profiles .

Case Study 2: Anticonvulsant Activity Evaluation

In a separate investigation, researchers synthesized various derivatives and tested their anticonvulsant activity using animal models. The results indicated that specific modifications to the pyrrolidine ring significantly enhanced efficacy, suggesting that this compound could be further explored in clinical settings for epilepsy treatment .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticoagulantInhibits factor Xa; potential therapeutic use in thrombotic disorders
AnticonvulsantModulates GABAergic pathways; potential use in epilepsy treatment
Anti-inflammatoryInhibits MAPK/NF-κB signaling; potential application in inflammatory diseases

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the pyrrolidinone and propionamide moieties may interact with polar or hydrogen-bonding sites. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone and Piperidine Derivatives

  • Target Compound: Core: Pyrrolidinone (5-membered lactam ring). Substituents: 4-Methoxyphenyl at position 1, methylpropanamide at position 3. Hypothesized Applications: Receptor targeting (e.g., FPRs) or neuroinflammation imaging (inferred from analogs) .
  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (): Core: Piperidine (6-membered amine ring). Substituents: Phenyl and methoxymethyl groups. Formula: C₁₆H₂₄N₂O₂.

Pyrazole-Containing Propanamides

  • (S)-N-(3-((1-(3,4-Dichlorophenyl)...propanamide (): Core: Pyrazole (5-membered aromatic ring with two adjacent nitrogens). Substituents: 3,4-Dichlorophenyl, pyridinyl, and methylsulfonamido groups. Properties: Melting point 126–127°C; synthesized in 60% yield.
  • 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () :

    • Core : Pyrazole with dual aryl substitutions.
    • Substituents : 4-Methoxyphenyl, 4-methylphenyl, and N-hydroxy-N-methylpropanamide.
    • Significance : Hydroxy and methyl groups on the amide may improve solubility or metabolic stability .

Dihydropyrimidinone Derivatives

  • 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (): Core: Dihydropyrimidinone (6-membered ring with two nitrogens and a ketone). Substituents: 4-Bromophenyl and phenylethyl groups. Crystallography: Triclinic crystal system (space group P1), $ V = 1004.0 \, \text{Å}^3 $, highlighting planar aromatic interactions .
  • N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (): Core: Dihydropyrimidinone with cyclohexyl and p-tolyl groups. Crystallography: High-precision X-ray data ($ R = 0.048 $), confirming steric effects of bulky substituents .

Radiopharmaceutical Tracers

  • Carbon-11 (2S)-3-(1H-Indol-3-yl)-...propanamide () :
    • Core : Cyclohexylmethyl-propanamide with indole and 5-methoxypyridinyl groups.
    • Application : PET imaging tracer for neuroinflammation targeting FPRs in mice.
    • Significance : Demonstrates the utility of methoxyaryl groups in blood-brain barrier penetration .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Formula Properties/Applications References
N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide Pyrrolidinone 4-Methoxyphenyl, methylpropanamide Likely C₁₆H₂₀N₂O₃ Hypothesized receptor targeting -
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidine Phenyl, methoxymethyl C₁₆H₂₄N₂O₂ Low toxicity
(S)-N-(3-((1-(3,4-Dichlorophenyl)...propanamide Pyrazole 3,4-Dichlorophenyl, pyridinyl Not provided Mp 126–127°C, 60% synthesis yield
3-(4-Bromophenyl)-...propanamide Dihydropyrimidinone 4-Bromophenyl, phenylethyl C₂₁H₂₀BrN₃O₃ Triclinic crystal system
Carbon-11 (2S)-3-(1H-Indol-3-yl)-...propanamide Cyclohexylmethyl Indole, 5-methoxypyridinyl Not provided PET neuroinflammation imaging

Key Research Findings

  • Structural Rigidity: Pyrrolidinone and dihydropyrimidinone cores enhance conformational stability, critical for receptor binding .
  • Substituent Effects : Methoxyaryl groups (e.g., 4-methoxyphenyl) improve lipophilicity and bioavailability, as seen in PET tracers .
  • Synthetic Feasibility : Pyrazole derivatives achieve moderate yields (e.g., 60%), suggesting scalable routes for analogs .

Biological Activity

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide, with the CAS number 954628-22-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H22_{22}N2_2O3_3, with a molecular weight of 338.4 g/mol. The structure includes a pyrrolidinone ring, a methoxyphenyl group, and a propanamide moiety, contributing to its diverse biological activities.

Research indicates that this compound interacts with various molecular targets, including receptors involved in pain modulation and inflammation pathways. Its mechanism may involve:

  • TRPM8 Activation : This transient receptor potential channel is implicated in sensory perception and pain modulation. Compounds targeting TRPM8 have shown promise in analgesic applications.
  • Inhibition of Inflammatory Pathways : Studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

Antinociceptive Effects

Several studies have highlighted the antinociceptive effects of this compound. For instance, it has been observed to significantly reduce pain responses in animal models, comparable to established analgesics.

Anti-inflammatory Properties

The compound has demonstrated potent anti-inflammatory effects in vitro and in vivo. It effectively reduced levels of nitric oxide (NO) and inflammatory markers in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptiveSignificant pain reduction in models
Anti-inflammatoryReduced NO and cytokine levels
CytotoxicityModerate effects on cancer cell lines

Case Studies

  • Pain Management Study : In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test.
  • Inflammation Model : A study examining the compound's effects on LPS-stimulated macrophages showed a significant decrease in TNF-alpha and IL-6 production, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling pyrrolidinone derivatives with propanamide precursors. For example, Scheme 3 in outlines a protocol using ethanol and piperidine as a base at 0–5°C for 2 hours to synthesize structurally analogous compounds. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and maintaining low temperatures minimizes side reactions like hydrolysis of the oxopyrrolidin ring. Crystallization in non-polar solvents (e.g., ethyl acetate/hexane) can improve purity .

Q. How can the crystalline structure of this compound be resolved, and what insights does X-ray diffraction provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates triclinic crystal systems (space group P1) for similar propanamide derivatives, with lattice parameters (e.g., a = 7.147 Å, b = 12.501 Å) and torsion angles revealing conformational flexibility. Data collection using a Bruker SMART CCD detector with graphite-monochromated radiation (e.g., Mo-Kα) ensures resolution of hydrogen-bonding networks, which stabilize the 5-oxopyrrolidin core .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screening against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays is recommended. highlights thienopyrimidinone derivatives tested for binding affinity via competitive inhibition assays. For cellular activity, use IC50 determination in disease-relevant cell lines (e.g., cancer or inflammatory models) with positive controls like staurosporine .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address this by measuring metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). mentions cell permeability studies using Caco-2 monolayers to assess absorption. If in vivo efficacy is low, consider prodrug derivatization of the 4-methoxyphenyl group to enhance bioavailability .

Q. How does the stereochemistry of the pyrrolidin-3-ylmethyl group affect pharmacological activity, and what methods separate enantiomers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. describes enantiomer-specific NMR analysis (1H NOESY) to confirm configurations. For activity comparison, test each enantiomer in receptor-binding assays. The 5-oxopyrrolidin ring’s R or S configuration may alter hydrogen-bonding with targets, as seen in ’s fluorophenyl-pyrrolidinecarboxamide derivatives .

Q. What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds established?

  • Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) identifies impurities ≥0.1%. uses PubChem-derived InChI keys and HPLC (≥98% purity) for quality control. For regulatory compliance, follow ICH guidelines, setting impurity limits via accelerated stability studies (40°C/75% RH for 6 months) .

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